molecular formula C6Cl4F3N B1316839 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine CAS No. 122599-19-3

2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine

Cat. No.: B1316839
CAS No.: 122599-19-3
M. Wt: 284.9 g/mol
InChI Key: ODMXIQKLIHQOTC-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of four chlorine atoms and one trifluoromethyl group attached to the pyridine ring.

Biochemical Analysis

Biochemical Properties

2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the development of agrochemical and pharmaceutical compounds . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, the compound’s interaction with specific enzymes can lead to the inhibition or activation of biochemical pathways, thereby affecting the overall metabolic processes within an organism .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of certain genes, leading to changes in protein synthesis and cellular function . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding interaction can result in changes in gene expression, ultimately affecting cellular function and metabolism . The compound’s unique structure allows it to interact with multiple targets within the cell, making it a versatile tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to the compound can lead to significant changes in cellular processes, including alterations in gene expression and metabolic activity . Understanding these temporal effects is essential for optimizing its use in research and industrial applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or inhibiting harmful biochemical pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Identifying the optimal dosage is crucial for maximizing its benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key enzymes, thereby affecting the overall metabolic balance within an organism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, influencing its overall activity and function . The compound’s distribution patterns are essential for understanding its effects on different cellular compartments and tissues .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes . Understanding the subcellular distribution of the compound is essential for optimizing its use in biochemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the chlorination of 4-(trifluoromethyl)pyridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 3, 5, and 6 positions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Dechlorinated pyridine derivatives.

Scientific Research Applications

2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
  • 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)phenol

Uniqueness

2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in various chemical syntheses .

Properties

IUPAC Name

2,3,5,6-tetrachloro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl4F3N/c7-2-1(6(11,12)13)3(8)5(10)14-4(2)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMXIQKLIHQOTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558240
Record name 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122599-19-3
Record name 2,3,5,6-Tetrachloro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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